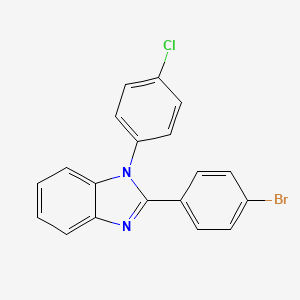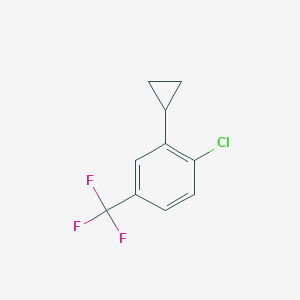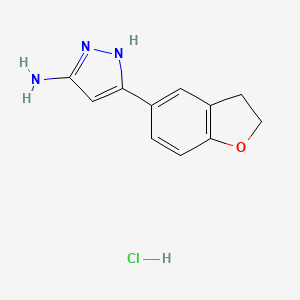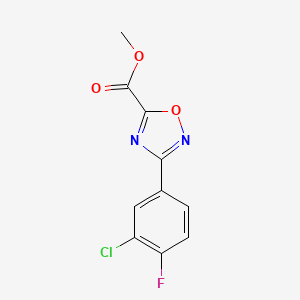![molecular formula C7H4Cl2IN3 B13699520 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound It is a derivative of pyrrolo[2,3-d]pyrimidine, characterized by the presence of chlorine atoms at positions 2 and 4, an iodine atom at position 6, and a methyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple stepsThe process often involves the use of reagents such as phosphorus oxychloride for chlorination and iodine monochloride for iodination .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the chemical reactions, reducing the reaction time and improving the overall yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms .
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine atom at position 6, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H4Cl2IN3 |
|---|---|
Peso molecular |
327.93 g/mol |
Nombre IUPAC |
2,4-dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2IN3/c1-2-3-4(8)11-7(9)13-6(3)12-5(2)10/h1H3,(H,11,12,13) |
Clave InChI |
MOKNPYRGPXSKFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)




![[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13699464.png)


![2-[Methoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13699497.png)





